Rose oxide

Catalog No.
S599718
CAS No.
16409-43-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rose oxide

CAS Number

16409-43-1

Product Name

Rose oxide

IUPAC Name

4-methyl-2-(2-methylprop-1-enyl)oxane

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3

InChI Key

CZCBTSFUTPZVKJ-UHFFFAOYSA-N

SMILES

CC1CCOC(C1)C=C(C)C

Solubility

Slightly soluble in water; soluble in oils
soluble (in ethanol)

Synonyms

rose oxide, rose-oxide

Canonical SMILES

CC1CCOC(C1)C=C(C)C

Antidepressant Activity

Fragrance Industry

Flavoring Agent

Cosmetics

Industrial Production

Pharmacokinetic Properties

Rose oxide, also known as rosenoxide, is an organic compound classified within the pyran family of monoterpenes. It is characterized by its floral and rose-like aroma, appearing as a colorless to pale yellow liquid. The compound exists in two primary isomeric forms: cis and trans, each contributing distinct olfactory notes. The cis isomer has a sweet and delicate scent, while the trans isomer offers a green and spicy aroma. In nature, rose oxide predominantly occurs in its cis form, particularly in essential oils derived from roses and geraniums .

Structural Information

  • Chemical Formula: C₁₀H₁₈O
  • CAS Numbers:
    • Cis Isomer: 3033-23-6
    • Trans Isomer: 16409-43-1

The mechanism by which the (−)-cis isomer of rose oxide interacts with olfactory receptors to produce the sensation of smell is not completely understood. However, research suggests that the specific shape of the molecule allows it to fit into a binding pocket on olfactory receptors in the nose, triggering a signal transduction cascade that ultimately leads to the perception of the rose aroma [].

  • Photooxygenation of Citronellol: This process involves the reaction of citronellol with oxygen under light exposure, producing allyl hydroperoxide which can be reduced to form rose oxide.
  • Ring Closure Reaction: The reduction product can undergo ring closure in the presence of sulfuric acid, yielding both cis and trans isomers in approximately equal amounts .
  • Biocatalytic Methods: Recent studies have explored using chloroperoxidase enzymes to facilitate the conversion of bromohydrins into rose oxide through biocatalytic pathways .

Rose oxide exhibits notable biological activities, primarily through its interaction with various receptors:

  • GABA B Receptor Interaction: Studies indicate that rose oxide interacts with the GABA B receptor, influencing neural activity through van der Waals forces between the compound and amino acids within the receptor site .
  • Olfactory Perception: The compound's stereoisomers have varying olfactory thresholds, with the (−)-cis isomer being particularly potent at an odor threshold of 0.5 parts per billion, making it a key contributor to the characteristic scent of roses .

The synthesis of rose oxide can be achieved through several methods:

  • Traditional Chemical Synthesis:
    • Photooxygenation of citronellol followed by reduction and ring closure.
  • Biocatalytic Synthesis:
    • Utilizing enzymes such as chloroperoxidase to convert substrates into rose oxide efficiently .
  • Industrial Production:
    • Large-scale production often occurs in facilities primarily located in China, which has become a significant player in the global market for rose oxide .

Rose oxide finds extensive applications across various industries:

  • Fragrance Industry: It is widely used in perfumes and cosmetics for its floral scent, often incorporated at concentrations ranging from 0.01% to 0.2% to enhance fragrance profiles .
  • Flavoring Agent: The compound also serves as a flavoring agent in food products, contributing to the flavor profiles of certain fruits and wines, such as lychee and Gewürztraminer .

Research has focused on understanding how rose oxide interacts with biological systems:

  • Studies have demonstrated its binding affinity to GABA B receptors, suggesting potential neurological implications.
  • The compound's unique structure allows for differential interactions with olfactory receptors, leading to varied scent perceptions based on isomeric form .

Rose oxide shares structural similarities with several other compounds within the fragrance chemistry domain. Below are some comparable compounds along with their unique characteristics:

CompoundChemical FormulaUnique Features
GeraniolC₁₀H₁₈OFloral aroma; found in geranium oil
LinaloolC₁₀H₁₈OSweet floral scent; widely used in perfumery
CitronellolC₁₀H₁₈OLemon-like scent; used in insect repellents
NerolC₉H₁₈ORose-like scent; often used in cosmetics

Uniqueness of Rose Oxide:
Rose oxide's distinct combination of cis and trans isomers contributes to its unique olfactory profile, setting it apart from similar compounds like geraniol and linalool. While many compounds provide floral notes, the specific balance of sweetness and spiciness in rose oxide creates a signature scent that is particularly valued in high-end perfumery.

Physical Description

Liquid
colourless mobile liquid, powerful, distinctive geranium top note

XLogP3

2.9

Density

0.873-0.877

GHS Hazard Statements

Aggregated GHS information provided by 1748 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 87 of 1748 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1661 of 1748 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (91.87%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

16409-43-1

Wikipedia

Rose oxide

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

All other chemical product and preparation manufacturing
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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